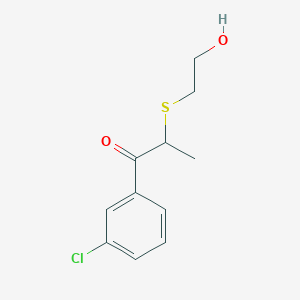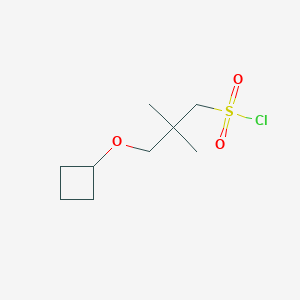
Tert-butyl (4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 4-(4-bromophenyl)-1,2,5-oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form tert-butyl N-(4-bromophenyl)carbamate. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization Reactions: The formation of the oxadiazole ring involves cyclization reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cyclization: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Cyclization: Formation of the oxadiazole ring.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Potential applications in the development of bioactive molecules due to its structural features.
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(4-bromophenyl)carbamate
- tert-butyl N-(4-bromobutyl)carbamate 3
Eigenschaften
Molekularformel |
C13H14BrN3O3 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)19-12(18)15-11-10(16-20-17-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
InChI-Schlüssel |
GAZWUPVPRMQJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)


![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)



![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)



![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)
